3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Description

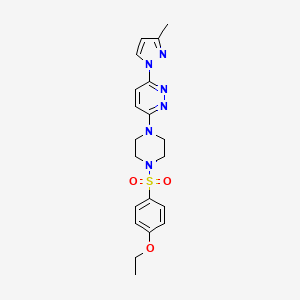

This compound belongs to the pyridazine class of heterocyclic aromatic molecules, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its structure incorporates a piperazine ring sulfonylated at the 4-position by a 4-ethoxyphenyl group and a 3-methylpyrazole substituent at the 6-position of the pyridazine core.

The ethoxy group in the 4-position of the phenylsulfonyl moiety distinguishes it from other analogs, likely modulating solubility, metabolic stability, and target affinity.

Properties

IUPAC Name |

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-3-29-17-4-6-18(7-5-17)30(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGHFJLFZOAVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound)

- Molecular Formula : C19H24N4O2S

- Molecular Weight : 372.48 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfonyl group enhances its reactivity, allowing it to modulate specific signaling pathways involved in disease processes. Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties through inhibition of key enzymes and modulation of receptor activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related pyrazole derivative demonstrated potent inhibitory activity against MCF-7 breast cancer cells with an IC₅₀ value of 0.08 μM . The structural similarity suggests that our compound may also possess comparable anticancer properties.

Antimicrobial Activity

The compound's potential antimicrobial activity has been investigated in several studies. Research on similar piperazine derivatives revealed notable antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies highlight the potential of pyridazine derivatives, including this compound, in anticancer therapy. The structural framework allows for interactions with biological targets involved in cancer progression. For instance, compounds similar to this one have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines, suggesting that modifications to the pyridazine scaffold can enhance anticancer efficacy .

Neuropharmacology

The piperazine moiety is known for its presence in various psychoactive drugs. This compound's structure suggests potential applications in treating neurological disorders. Research indicates that piperazine derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression . The incorporation of a sulfonyl group can also enhance solubility and bioavailability, making it a candidate for further neuropharmacological studies.

Antimicrobial Properties

Studies have shown that compounds containing pyridazine and piperazine rings exhibit antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways. This compound could be explored for its antibacterial and antifungal properties, contributing to the development of new antimicrobial agents .

Structure-Activity Relationship Studies

The unique combination of functional groups in this compound makes it an excellent candidate for structure-activity relationship (SAR) studies. By systematically modifying the ethoxyphenyl and pyrazolyl substituents, researchers can evaluate how these changes affect biological activity, leading to optimized compounds with enhanced potency and selectivity .

Case Study 1: Anticancer Screening

In a recent screening of new pyridazine derivatives, compounds structurally related to 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine were tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Neuropharmacological Assessment

A series of piperazine derivatives were evaluated for their effects on serotonin receptors. The tested compounds exhibited varying degrees of receptor affinity, suggesting that modifications to the piperazine ring can influence neuropharmacological activity. This highlights the potential of the compound as a lead structure for developing new antidepressants or anxiolytics .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares the target compound with three closely related analogs, differing primarily in the substituents on the phenylsulfonyl group:

Electronic and Pharmacokinetic Implications

- Target Compound (4-Ethoxyphenyl) : The ethoxy group is electron-donating, which may enhance π-stacking interactions with aromatic residues in target proteins. Its moderate lipophilicity (logP ~2.5 estimated) suggests balanced membrane permeability and solubility .

- Its electron-withdrawing nature may strengthen hydrogen bonding with catalytic site residues .

- Difluoro Analog (2,4-Difluorophenyl) : Fluorine atoms enhance metabolic stability by resisting oxidative degradation. The electronegative profile could favor interactions with serine/threonine residues in enzymes like kinases .

- Methanesulfonyl Derivative : The bulky sulfonyl group may sterically hinder binding to compact active sites but improve selectivity for targets requiring larger hydrophobic pockets .

Research Findings and Gaps

- Structural Characterization : Many analogs, including the chloro and difluoro derivatives, have been crystallographically characterized using SHELX software, confirming their planar pyridazine cores and sulfonyl group orientations .

- Synthetic Accessibility : The target compound’s ethoxy group may simplify synthesis compared to halogenated analogs, which require careful handling of hazardous reagents.

- Data Limitations : Pharmacokinetic (e.g., CYP450 metabolism) and in vivo efficacy data for the ethoxy derivative remain unreported, highlighting a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.